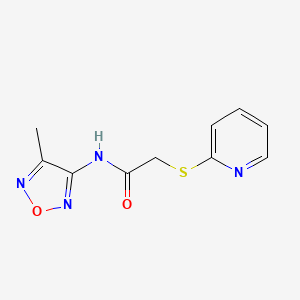![molecular formula C21H24N2O2 B4239859 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4239859.png)
3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
Übersicht
Beschreibung
3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of drugs known as protease inhibitors. It is commonly used in scientific research to inhibit the activity of certain enzymes and to study the effects of these enzymes on various biological processes. In
Wirkmechanismus
3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide works by binding to the active site of proteases and preventing them from carrying out their normal function. This inhibition can have a wide range of effects on biological processes, depending on the specific protease being targeted. For example, inhibition of the protease responsible for blood clotting can prevent the formation of blood clots, while inhibition of the protease responsible for HIV replication can prevent the virus from spreading.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide depend on the specific protease being targeted and the biological process being studied. In general, however, protease inhibitors are known to have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis. They can also affect the immune system, inflammation, and blood clotting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is that it is a well-characterized and widely used protease inhibitor. This means that there is a large body of research on its properties and effects, making it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide and other protease inhibitors. One area of interest is the development of new protease inhibitors with improved specificity and fewer side effects. Another area of interest is the study of the effects of protease inhibitors on specific biological processes, such as immune system function and cancer cell growth. Finally, researchers are also interested in exploring the potential therapeutic uses of protease inhibitors in the treatment of diseases such as cancer and HIV.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is commonly used in scientific research to study the effects of protease inhibitors on various biological processes. Proteases are enzymes that are involved in a wide range of biological processes, including digestion, blood clotting, and immune system function. By inhibiting the activity of proteases, researchers can study the effects of these enzymes on these processes and develop new treatments for diseases such as cancer and HIV.
Eigenschaften
IUPAC Name |
3-phenyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(14-13-17-9-3-1-4-10-17)22-19-12-6-5-11-18(19)21(25)23-15-7-2-8-16-23/h1,3-6,9-12H,2,7-8,13-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSVDVPQRGSMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4239781.png)
![N-[4-(aminosulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4239797.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4239803.png)
![N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4239808.png)
![2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)
![3-[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4239825.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4239831.png)
![N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B4239841.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4239851.png)

![N-bicyclo[2.2.1]hept-2-yl-3-methylbenzamide](/img/structure/B4239870.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239871.png)

![{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4239893.png)